An In-depth Technical Guide to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine (CAS 1211588-39-4)
An In-depth Technical Guide to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine (CAS 1211588-39-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative, a class of compounds that holds significant importance in the fields of medicinal chemistry and agrochemistry.[1][2] The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the halogen substituents on the pyridine ring, make this molecule a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for laboratory use.
Physicochemical Properties
While specific experimentally determined physical constants for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are not widely reported in publicly available literature, its properties can be inferred from its structure and data available for analogous compounds. It is expected to be a colorless to light-colored liquid or a low-melting solid at room temperature.[3] It is sparingly soluble in water but should be freely soluble in common organic solvents such as dichloromethane, chloroform, and acetone.[3]
Table 1: Physicochemical Properties of 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 1211588-39-4 | N/A |
| Molecular Formula | C₆H₂BrClF₃N | [3] |
| Molecular Weight | 260.44 g/mol | [3] |
| Appearance | Colorless to light-colored liquid or solid | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., dichloromethane, chloroform) | [3] |
| Stability | Stable under normal conditions; may react with strong oxidizing agents and bases | [3] |
Synthesis
A potential synthetic pathway could involve a multi-step process starting from a suitable pyridine precursor. For instance, one could envision a route involving the bromination of a 2-chloro-4-(trifluoromethyl)pyridine intermediate. The synthesis of 2-chloro-4-(trifluoromethyl)pyridine can be achieved through the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.[5]
Alternatively, a process involving the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type reaction could be employed to introduce the chloro and bromo substituents.[6]
Conceptual Synthetic Workflow:
Caption: General workflow for a Suzuki cross-coupling reaction.
The utility of trifluoromethylpyridine derivatives as key intermediates in the synthesis of pharmaceuticals and agrochemicals is well-documented. [1][2][4]For instance, substituted pyridines are common scaffolds in kinase inhibitors and other therapeutic agents. While specific applications of 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are not extensively reported, its structure suggests its potential as a precursor to novel compounds in these areas.
Safety and Handling
Specific safety data for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is not readily available. However, based on data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood. [7][8][9]It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. [7][8]It may cause skin and eye irritation. [7][8] Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or dust.
-
Handle in a well-ventilated area, preferably a fume hood.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. Its trifluoromethyl group and two distinct halogen atoms provide multiple avenues for chemical modification, enabling the synthesis of a diverse range of complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel and important molecules.
References
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